molecular formula C14H11NO4S2 B14482780 Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- CAS No. 66279-16-1

Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-

Cat. No.: B14482780
CAS No.: 66279-16-1
M. Wt: 321.4 g/mol
InChI Key: MNKZDONJLAWWKF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

The synthesis of benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- typically involves the reaction of benzenesulfonamide with 1,1-dioxidobenzo[b]thiophene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to cell death. The pathways involved include the inhibition of anaerobic glycolysis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

CAS No.

66279-16-1

Molecular Formula

C14H11NO4S2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(1,1-dioxo-1-benzothiophen-6-yl)benzenesulfonamide

InChI

InChI=1S/C14H11NO4S2/c16-20(17)9-8-11-6-7-12(10-14(11)20)15-21(18,19)13-4-2-1-3-5-13/h1-10,15H

InChI Key

MNKZDONJLAWWKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=CS3(=O)=O

Origin of Product

United States

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